Fmoc-L-his-oall
Overview
Description
Fmoc-L-his-oall is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a derivative of histidine, an amino acid that is essential for the growth and repair of tissues in the body. Fmoc-L-his-oall is synthesized using a specific method that involves several steps.
Scientific Research Applications
High-Performance Liquid Chromatography : Fmoc derivatives are used to improve high-performance liquid chromatography methods for amino acid separation and analysis. This includes enhancing automatic throughput, baseline resolution, chromatographic reproducibility, and column longevity, suitable for protein hydrolysate analysis and quality control of biological samples (Ou et al., 1996).
Solid-Phase Synthesis of Peptidomimetics : Fmoc-protected aza-beta3-amino acids are employed in solid-phase synthesis to create "mixed" aza-beta3-peptides. This approach facilitates the synthesis of large quantities of pure mixed aza-beta3-peptides, including biologically active sequences (Busnel et al., 2005).
Self-Assembly and Functional Material Fabrication : Fmoc-modified amino acids and short peptides exhibit self-assembly properties, utilized in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks (Tao et al., 2016).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have shown potential in creating antibacterial and anti-inflammatory materials. This includes nanoassemblies with substantial effects on bacterial morphology and the development of enhanced resin-based composites for biomedical applications (Schnaider et al., 2019).
Other Applications : Fmoc derivatives have also been used for the rapid determination of pesticides in environmental water samples, analysis of O-glycans as derivatives, and the detection of amino acid-type osmolytes in microorganisms (Sancho et al., 1994); (Yamada et al., 2013); (Kunte et al., 1993).
properties
IUPAC Name |
prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-2-11-30-23(28)22(12-16-13-25-15-26-16)27-24(29)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,13,15,21-22H,1,11-12,14H2,(H,25,26)(H,27,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJWDDVYGPTKBQ-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-his-oall |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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